![molecular formula C14H9I2NO2S B6599572 1H-Indole, 2,3-diiodo-1-(phenylsulfonyl)- CAS No. 80360-26-5](/img/structure/B6599572.png)
1H-Indole, 2,3-diiodo-1-(phenylsulfonyl)-
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Description
1H-Indole, 2,3-diiodo-1-(phenylsulfonyl)- is a compound that contains an indole nucleus, which is a combination of a benzene ring and a pyrrole ring . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 1H-Indole, 2,3-diiodo-1-(phenylsulfonyl)- involves the use of iodine in anhydrous THF . The reaction mixture is allowed to gradually warm up to room temperature . It is also involved in the preparation of arenes via palladium and tris (tert-butyl)phosphine-catalyzed Suzuki cross-coupling .Molecular Structure Analysis
The molecular structure of 1H-Indole, 2,3-diiodo-1-(phenylsulfonyl)- consists of a benzene ring fused with a pyrrole ring, forming an indole nucleus . The compound also contains iodine and phenylsulfonyl groups .Chemical Reactions Analysis
Indole is highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The 3-position is the most reactive site on the unsubstituted ring, due to its increased electron density .Physical And Chemical Properties Analysis
1H-Indole, 2,3-diiodo-1-(phenylsulfonyl)- is insoluble in water . It is light-sensitive and should be stored in a dark place .Safety and Hazards
Future Directions
The future directions for 1H-Indole, 2,3-diiodo-1-(phenylsulfonyl)- could involve further exploration of its biological activities and potential therapeutic applications. Given its reactivity and the diverse biological activities of indole derivatives, it could be a valuable scaffold for the development of new pharmaceuticals .
properties
IUPAC Name |
1-(benzenesulfonyl)-2,3-diiodoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9I2NO2S/c15-13-11-8-4-5-9-12(11)17(14(13)16)20(18,19)10-6-2-1-3-7-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFVWVPRGPJOQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=C2I)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9I2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464962 |
Source
|
Record name | 1H-Indole, 2,3-diiodo-1-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole, 2,3-diiodo-1-(phenylsulfonyl)- | |
CAS RN |
80360-26-5 |
Source
|
Record name | 1H-Indole, 2,3-diiodo-1-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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